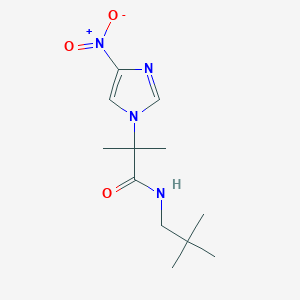
2-methyl-N-neopentyl-2-(4-nitro-1H-imidazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-neopentyl-2-(4-nitro-1H-imidazol-1-yl)propanamide is a synthetic compound that features a unique structure combining a neopentyl group, a nitroimidazole moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-neopentyl-2-(4-nitro-1H-imidazol-1-yl)propanamide typically involves the following steps:
Formation of the Nitroimidazole Moiety: The nitroimidazole ring can be synthesized through the nitration of imidazole, followed by subsequent functional group modifications.
Attachment of the Neopentyl Group: The neopentyl group can be introduced via alkylation reactions using neopentyl halides under basic conditions.
Formation of the Propanamide Backbone: The final step involves the coupling of the nitroimidazole and neopentyl intermediates with a propanamide precursor under appropriate conditions, such as using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-neopentyl-2-(4-nitro-1H-imidazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-methyl-N-neopentyl-2-(4-nitro-1H-imidazol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiparasitic agent due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential therapeutic effects, particularly in targeting hypoxic cells in cancer therapy.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-methyl-N-neopentyl-2-(4-nitro-1H-imidazol-1-yl)propanamide involves its interaction with molecular targets in biological systems. The nitroimidazole moiety can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components, such as DNA. This makes it a potential candidate for targeting hypoxic tumor cells.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Ornidazole: Used for its antiparasitic and antibacterial properties.
Uniqueness
2-methyl-N-neopentyl-2-(4-nitro-1H-imidazol-1-yl)propanamide is unique due to the presence of the neopentyl group, which can impart different physicochemical properties compared to other nitroimidazoles
Properties
Molecular Formula |
C12H20N4O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-2-methyl-2-(4-nitroimidazol-1-yl)propanamide |
InChI |
InChI=1S/C12H20N4O3/c1-11(2,3)7-13-10(17)12(4,5)15-6-9(14-8-15)16(18)19/h6,8H,7H2,1-5H3,(H,13,17) |
InChI Key |
JXZAXQHWBJSKHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC(=O)C(C)(C)N1C=C(N=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















